3-Methyl-2-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(trimethylsilyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methyl group at the third position and a trimethylsilyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trimethylsilyl)pyridine typically involves the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of a magnesium catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent. The process involves the following steps:
- Dissolve 2-chloropyridine and trimethylchlorosilane in THF.
- Add magnesium turnings to the solution and initiate the reaction by adding a small amount of iodine.
- Heat the reaction mixture to reflux and maintain the temperature for several hours.
- After completion, cool the reaction mixture and remove the solvent by distillation.
- Purify the product by distillation under reduced pressure to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine carboxylic acids and aldehydes.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-2-(trimethylsilyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development. It serves as a precursor for the synthesis of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(trimethylsilyl)pyridine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at other positions of the molecule. The pyridine ring can participate in coordination with metal ions, influencing catalytic processes. The methyl group can undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
2-(Trimethylsilyl)pyridine: Lacks the methyl group at the third position, resulting in different reactivity and applications.
3-Methylpyridine:
2,6-Dimethylpyridine: Contains two methyl groups at the second and sixth positions, leading to distinct chemical behavior.
Uniqueness: 3-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of both a methyl group and a trimethylsilyl group on the pyridine ring. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
trimethyl-(3-methylpyridin-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-6-5-7-10-9(8)11(2,3)4/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQFJXMQUVUXKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668627 |
Source
|
Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-07-0 |
Source
|
Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.